Subcosine II

描述

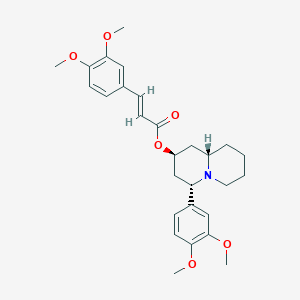

Structure

3D Structure

属性

分子式 |

C28H35NO6 |

|---|---|

分子量 |

481.6 g/mol |

IUPAC 名称 |

[(2S,4S,9aS)-4-(3,4-dimethoxyphenyl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-2-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C28H35NO6/c1-31-24-11-8-19(15-26(24)33-3)9-13-28(30)35-22-17-21-7-5-6-14-29(21)23(18-22)20-10-12-25(32-2)27(16-20)34-4/h8-13,15-16,21-23H,5-7,14,17-18H2,1-4H3/b13-9+/t21-,22-,23-/m0/s1 |

InChI 键 |

SBKIUFGQHKGQAE-HHHYSMITSA-N |

手性 SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)O[C@H]2C[C@@H]3CCCCN3[C@@H](C2)C4=CC(=C(C=C4)OC)OC)OC |

规范 SMILES |

COC1=C(C=C(C=C1)C=CC(=O)OC2CC3CCCCN3C(C2)C4=CC(=C(C=C4)OC)OC)OC |

同义词 |

subcosine II |

产品来源 |

United States |

Structural Characterization Methodologies of Subcosine Ii

Spectroscopic Techniques in Elucidation

Spectroscopic methods are fundamental in the initial stages of structure determination, providing insights into the molecular fragments and their connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing detailed information about the carbon-hydrogen framework and the electronic environment of individual nuclei nd.edursc.orgresearchgate.net. For Subcosine II, both ¹H and ¹³C NMR spectroscopy are crucial. Analysis of chemical shifts, splitting patterns (multiplicity), and integration in ¹H NMR spectra allows for the identification of different proton environments and their relative numbers. ¹³C NMR provides information about the carbon skeleton, including the presence of different types of carbon atoms (e.g., methyl, methylene, methine, quaternary carbons). Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are essential for establishing connectivity between atoms and confirming the assignment of signals nd.eduresearchgate.net. For instance, HMBC correlations can reveal coupling between protons and carbons separated by multiple bonds, helping to piece together the molecular framework. Selected ¹H and ¹³C NMR spectral data are often reported in studies detailing the synthesis and characterization of this compound and its stereoisomers mun.ca.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to determine its elemental composition and identify structural subunits neu.edu.tr. Techniques like Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS) are commonly used. The molecular ion peak (M⁺ or [M+H]⁺) gives the molecular weight, while the fragmentation pattern provides clues about the structure by showing the masses of characteristic fragment ions neu.edu.trchemguide.co.uk. Tandem mass spectrometry (MS/MS) can provide more detailed fragmentation data, aiding in the identification of complex structures nih.gov. The presence of specific isotopes, such as chlorine or bromine, can be identified by characteristic M+2 or M+4 peaks in the mass spectrum neu.edu.trchemguide.co.uk.

Vibrational Spectroscopy (IR, Raman)

Infrared (IR) and Raman spectroscopy provide information about the functional groups present in a molecule by measuring the vibrations of its chemical bonds americanpharmaceuticalreview.comspectroscopyonline.comedinst.com. IR spectroscopy is particularly useful for identifying polar functional groups such as hydroxyl (O-H), carbonyl (C=O), and amine (N-H) groups, as these vibrations result in a change in dipole moment americanpharmaceuticalreview.comedinst.com. Raman spectroscopy, which measures inelastic scattering of light, is sensitive to vibrations that cause a change in polarizability and is often complementary to IR, providing information on nonpolar bonds and molecular symmetry americanpharmaceuticalreview.comedinst.com. While less definitive for complete structure elucidation than NMR or MS, vibrational spectroscopy can confirm the presence of key functional groups inferred from other data and can be used to distinguish between different polymorphic forms of a crystalline solid americanpharmaceuticalreview.comphotothermal.comphotothermal.com.

X-ray Crystallography Studies

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a crystalline compound, providing precise bond lengths, bond angles, and the arrangement of atoms in the crystal lattice libretexts.orgmdpi.com. This method is particularly valuable for confirming structures determined by spectroscopic means and for establishing the absolute configuration of chiral molecules scispace.comsci-hub.se. For this compound and related compounds, X-ray crystallographic analysis of suitable crystals has been used to unequivocally establish their solid-state structures and stereochemistry mun.cascispace.comsci-hub.se. This technique requires the formation of high-quality single crystals libretexts.org.

Chiral Purity Determination Methods

This compound is a chiral compound, meaning it exists as enantiomers (non-superimposable mirror images). Determining the chiral purity (enantiomeric excess, ee) of synthesized or isolated this compound is critical, especially in the context of natural products and pharmaceuticals where biological activity can be enantiomer-specific skpharmteco.comsigmaaldrich.com.

Several methods are employed for chiral purity determination:

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique that employs a chiral stationary phase to separate enantiomers based on their differential interactions with the stationary phase skpharmteco.comsigmaaldrich.com. The enantiomeric excess can be determined by integrating the peak areas of the separated enantiomers.

Chiral Gas Chromatography (GC): Similar to chiral HPLC, chiral GC uses a chiral stationary phase in a gas chromatography system to separate enantiomers skpharmteco.com.

NMR Spectroscopy with Chiral Additives: Chiral shift reagents or chiral solvating agents can be added to the NMR sample of a racemic mixture. These chiral additives interact diastereomerically with the enantiomers, causing their NMR signals to become non-equivalent and appear as separate peaks, allowing for the determination of the enantiomeric ratio harvard.edu.

Optical Rotation: While not as accurate for determining the precise enantiomeric ratio in a mixture as chromatographic or NMR methods, measuring the optical rotation of a sample can indicate the presence and predominance of one enantiomer skpharmteco.com. The specific rotation of enantiopure this compound is a characteristic physical property.

Detailed research findings on the synthesis of enantiopure (+)-Subcosine II often include data on the enantiomeric excess determined by chiral HPLC analysis sci-hub.se.

Synthetic Approaches to Subcosine Ii and Its Stereoisomers

Asymmetric Total Synthesis Strategies

Asymmetric total synthesis approaches aim to synthesize a single enantiomer of Subcosine II. Several methodologies have been explored for this purpose.

Organocatalytic Methodologies

Organocatalysis has proven to be a valuable tool in the asymmetric synthesis of natural products, including quinolizidine (B1214090) alkaloids. researchgate.netsci-hub.se An enantioselective, biomimetic organocatalytic approach to 4-arylquinolizidin-2-ones, which are key intermediates in the synthesis of Lythraceae alkaloids like this compound, has been developed. sci-hub.seacs.orgmun.canih.gov This methodology utilizes S-proline-mediated Mannich/aza-Michael reactions of arylideneacetones and Δ¹-piperideine. sci-hub.seacs.orgmun.ca This approach has been successfully applied to the total synthesis of (-)-lasubine II and (+)-subcosine II. sci-hub.seacs.orgmun.ca Another organocatalyzed domino Mannich/aza-Michael reaction has also been reported for the synthesis of (-)-lasubine II and (+)-subcosine II. sci-hub.seresearchgate.net Organocatalytic Michael addition of a ketone to an alpha-nitrostyrene has been used in the formal synthesis of (-)-Subcosine II. mun.cax-mol.com

Gold-Catalyzed Cyclization Approaches

Gold catalysis has been employed in the synthesis of cyclic structures found in natural products. rsc.orgmdpi.com A six-step, enantioselective total synthesis of (+)-subcosine II was achieved using a one-pot sequence involving gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement to construct substituted piperidin-4-ols. nih.gov This sequence started from a homopropargyl amine prepared using Ellman's sulfinyl imine chemistry, and the gold catalysis step did not compromise the stereochemical integrity. nih.gov Gold-catalyzed annulation has also been involved in the synthesis of lasubine II, a related compound, as a key step in the total synthesis of (±)-decinine. acs.org

Stereoselective Alkylation and Cycloaddition Reactions

Stereoselective reactions, such as alkylation and cycloaddition, are crucial for controlling the spatial arrangement of atoms in the synthesized molecule. Stereoselective intramolecular aza-Michael addition facilitated by phase-transfer catalysis has been used to synthesize nitrogen-containing bicyclic compounds. researchgate.net While not directly focused on this compound, this highlights the utility of stereoselective aza-Michael additions in constructing related nitrogen heterocycles. Stereoselective cycloaddition reactions, such as the [3+2] cycloaddition of N-tert-butanesulfinyl imines with arynes, have been developed for the synthesis of enantioenriched cyclic sulfoximines, which can be transformed into cyclic sulfinamides. cas.cn Asymmetric intermolecular cycloadditions have also been explored in the synthesis of other alkaloid families, demonstrating the potential of this strategy for constructing complex cyclic systems with stereocontrol. chemrxiv.orgnih.gov

Sulfinylimine-Mediated Asymmetric Synthesis

Chiral sulfinamides, particularly enantiopure tert-butanesulfinamide, are widely used chiral auxiliaries in the stereoselective synthesis of amines and their derivatives via sulfinimines (N-sulfinylimines). researchgate.netrsc.orgnih.govresearchgate.net This methodology allows for diastereoselective additions to the iminic carbon, and the resulting chiral amines can be transformed into enantioenriched nitrogen-containing heterocycles. nih.govresearchgate.net The synthesis of (+)-subcosine II has been achieved starting from a sulfinimine, which provided a chiral amine with high enantiomeric excess. rsc.org This chiral amine was then functionalized to generate the quinolizidine unit through a cyclization coupled with an intramolecular alkylation. rsc.org Direct asymmetric synthesis of beta-amino ketones from sulfinimines has also been reported, providing valuable chiral building blocks for piperidine (B6355638) synthesis. nih.gov

Biomimetic Syntheses

Biomimetic synthesis aims to mimic proposed biological pathways for the synthesis of natural products. An enantioselective, biomimetic organocatalytic approach utilizing S-proline-mediated Mannich/aza-Michael reactions has been successfully applied to the total synthesis of (+)-subcosine II. sci-hub.seacs.orgmun.canih.gov This methodology provides a stereoselective route to 4-arylquinolizidin-2-ones, which are intermediates in the biosynthesis of Lythraceae alkaloids. sci-hub.seacs.org The biosynthesis of Lythraceae alkaloids is known to involve Δ¹-piperideine and derivatives of (E)-3-oxo-5-phenylpent-4-enoic acid. sci-hub.se

Formal Synthesis Routes and Methodological Advances

Formal synthesis refers to a synthetic route that produces a known intermediate in a previously reported total synthesis. Several formal synthesis routes to this compound and related alkaloids have been developed, contributing to methodological advances in the synthesis of this class of compounds. Formal syntheses of (-)-lasubine II and (+)-subcosine II have been achieved through the synthesis of epi-lasubine II, involving diastereoselective allylation and a tandem hydrogenation process. researchgate.net A formal synthesis of (-)-Subcosine II has also been reported via organocatalytic Michael addition of a ketone to an alpha-nitrostyrene. mun.cax-mol.com Methodological advances in asymmetric organic synthesis, including organocatalytic conjugate addition and vinylogous aldol (B89426) reactions, have been applied to the synthesis of various alkaloids, which could potentially be relevant to formal syntheses of this compound. mun.cax-mol.com

Key Intermediate Derivations and Transformations (e.g., Piperidin-4-ols, Quinolizidin-2-ones)

The synthesis of this compound and related quinolizidine alkaloids often involves the construction and transformation of key heterocyclic intermediates, prominently featuring piperidin-4-ols and quinolizidin-2-ones. Piperidine is a fundamental structural motif found in numerous alkaloids and compounds of medicinal interest. nih.govresearchgate.net The development of efficient and stereoselective methods for the synthesis of substituted piperidin-4-ols has been a significant area of research. nih.gov

One approach to the synthesis of piperidin-4-ols involves a one-pot gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement sequence. This method allows for the modular and diastereoselective construction of piperidin-4-ols. The resulting piperidine nitrogen is often free, allowing for further derivatization. nih.gov This chemistry can provide rapid access to quinolizidine and indolizidine skeletons through one-pot intramolecular alkylations. nih.gov This strategy has been demonstrated in the enantioselective synthesis of (+)-Subcosine II. nih.gov

Quinolizidin-2-ones are also crucial intermediates in the synthesis of 4-arylquinolizidine alkaloids, including this compound and Lasubine II. sci-hub.seresearchgate.net Several synthetic strategies target the stereoselective construction of this bicyclic system. One such method involves an enantioselective, biomimetic organocatalytic approach utilizing S-proline-mediated Mannich/aza-Michael reactions of arylideneacetones and Δ1-piperideine. This methodology provides enantiomerically enriched 4-arylquinolizidin-2-ones, which serve as key precursors to Lythraceae alkaloids. researchgate.net

Another route to quinolizidin-2-ones involves a sequential cyclization pathway. For example, a known chiral β-amino ester can be used as a starting material, followed by deprotection, an endo-type Michael addition, and an SN2 reaction to yield (−)-2-epi-lasubine II, which is a precursor to (+)-Subcosine II. researchgate.net

Furthermore, the synthesis of quinolizidin-2-ones can be achieved through the addition of 2-((trimethylsilyl)oxy)-1,3-dienes to cyclic N-acyliminium ions. This approach has been utilized in the synthesis of racemic Lasubine II and Myrtine. researchgate.net

Structure Activity Relationship Sar Investigations of Subcosine Ii and Its Analogues

Design Principles for Structural Modification

The design principles for structural modification of Subcosine II and its analogues are guided by the goal of understanding and optimizing their interaction with biological targets. General principles in structural design for biological activity involve analyzing and creating frameworks that ensure stability, strength, and safety gsourcedata.com. Key principles include load-bearing capacity, stability, strength, stiffness, and material selection wrike.com. In the context of drug design, this translates to modifying the molecule to enhance binding affinity and specificity to its target while maintaining favorable physicochemical properties drugdesign.orgbmglabtech.com.

Structural modifications can involve altering functional groups, changing the stereochemistry, or modifying the core ring system. These changes are intended to influence intermolecular interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic and van der Waals forces, which are critical for ligand-target binding bmglabtech.commalvernpanalytical.com. Small structural modifications can significantly impact the potency and specificity of a compound drugdesign.org.

Correlation of Stereochemistry with Biological Profile

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining biological activity kbbnc.ac.infiveable.mebasicmedicalkey.com. Different stereoisomers (molecules with the same chemical formula and connectivity but different spatial arrangements) can exhibit vastly different biological effects kbbnc.ac.infiveable.mebasicmedicalkey.comuobaghdad.edu.iq. This is because biological targets, such as enzymes and receptors, are often chiral and interact specifically with one stereoisomer over another, much like a lock and key uobaghdad.edu.iq.

This compound and its epimer subcosine I are stereoisomers, differing in the stereochemistry at a specific carbon center ntu.edu.sgscispace.comscience.govresearchgate.netscience.gov. The difference in stereochemistry at C-10 between lasubine I and lasubine II, for example, results in different ring fusions (cis-fused vs. trans-fused quinolizidine (B1214090) ring system) ntu.edu.sg. While specific detailed research findings on the direct correlation of stereochemistry with the biological profile of this compound were not extensively found in the search results, the general principle that stereochemistry is crucial for biological activity in alkaloids and other drug molecules is well-established kbbnc.ac.infiveable.mebasicmedicalkey.com. Studies on other alkaloid classes, such as phenanthroindolizidine alkaloids, have highlighted the importance of stereochemical features, like the presence and position of hydroxyl substituents, for their antiviral activity mdpi.com.

Ligand-Target Interactions and Binding Affinity Analysis (Theoretical/Preclinical)

Understanding the interactions between a ligand (like this compound or its analogues) and its biological target is fundamental to SAR studies. These interactions are typically non-covalent and include hydrogen bonds, electrostatic interactions, and hydrophobic forces bmglabtech.commalvernpanalytical.com. Binding affinity, a measure of the strength of the interaction, is often quantified by the equilibrium dissociation constant (KD) bmglabtech.commalvernpanalytical.com. A smaller KD value indicates a higher binding affinity bmglabtech.commalvernpanalytical.com.

For sophoridine, a related alkaloid, molecular docking studies have been used to analyze its binding characteristics with proteins like alpha-2-macroglobulin (α2M), mTOR, and NOTCH1 ijper.orgarabjchem.org. These studies involve obtaining the 3D structures of the protein targets and the ligand, preparing them for docking (e.g., removing water molecules, adding charges), and performing the docking calculations to determine binding affinity and identify interaction residues ijper.orgarabjchem.org. While specific theoretical or preclinical binding affinity data for this compound were not prominently featured in the search results, these methods are standard for investigating the interactions of alkaloids and their analogues with potential biological targets.

SAR in Related Quinolizidine and Indolizidine Alkaloids

This compound belongs to the class of quinolizidine alkaloids, which are characterized by a 1-azabicyclo[4.4.0]decane moiety acs.orgnih.gov. Indolizidine alkaloids, containing a fused 5-membered and 6-membered ring system with a common nitrogen atom, are structurally related mdpi.comacs.orgumich.edubeilstein-journals.org. Both classes of alkaloids are found in nature and exhibit a wide range of biological activities mdpi.comnih.gov.

SAR studies in related quinolizidine and indolizidine alkaloids provide valuable context for understanding the structural requirements for activity in this compound. For instance, matrine (B1676216) and oxymatrine (B1678083) are quinolizidine alkaloids found in Sophora flavescens and have been studied for their various pharmacological effects, including anti-cancer activity wikipedia.orgwikipedia.org. Oxymatrine is structurally very similar to matrine, differing by one oxygen atom wikipedia.org. Studies on matrine have explored its interaction with the heat shock cognate (HSC)/heat shock 70 kDa protein 1A (HSP70) chaperone system spandidos-publications.com.

In the realm of indolizidine alkaloids, phenanthroindolizidine alkaloids like tylophorine (B1682047) and its analogues have been investigated for their antiviral and antitumor properties researchgate.netmdpi.comacs.orgnih.gov. SAR studies on these compounds have shown that the non-planar structure of the indolizidine moiety is important for activity mdpi.com. Modifications such as the presence of hydroxyl or methoxyl substituents at specific positions on the indolizidine and phenanthrene (B1679779) rings can significantly impact antiviral activity mdpi.com. For example, hydroxyl groups at C14 of the indolizidine moiety and C3 of the phenanthrene group can potentiate anti-TGEV effects, while methoxyl at C2 or a carbonyl at C9 can decrease activity mdpi.com.

SAR studies on crispine A, another indolizidine alkaloid with antitumor activity, are also being pursued to understand the structural requirements for its efficacy beilstein-journals.org. These studies often involve the synthesis of various analogues to explore how different structural features influence the biological outcome beilstein-journals.orgntu.edu.sg. The knowledge gained from SAR investigations on these related alkaloid scaffolds contributes to the broader understanding of how the quinolizidine and indolizidine core structures and their substituents influence biological interactions.

Preclinical Biological Investigations of Subcosine Ii

In Vitro Cellular Assays

There is no available scientific literature detailing the in vitro cellular assays conducted on Subcosine II.

Cell Line-Based Studies

Information regarding studies of this compound on various cell lines is not present in the available scientific literature.

Receptor and Enzyme Binding Assays

No data has been published on the binding affinity and selectivity of this compound for specific biological receptors or its inhibitory or activating effects on enzymes.

Mechanistic Studies at Molecular and Cellular Levels

There are no published studies that elucidate the molecular or cellular mechanisms of action for this compound.

In Vivo Animal Model Studies (Non-Human)

There is no available scientific literature on in vivo studies of this compound in any non-human animal models.

Exploration of Pharmacological Activity in Animal Models

No research has been published detailing the pharmacological effects of this compound in any animal models of disease or physiological function.

Preclinical Pharmacokinetic and Disposition Studies (ADME, DMPK)

There is no published data on the absorption, distribution, metabolism, and excretion (ADME) or the drug metabolism and pharmacokinetic (DMPK) properties of this compound in any preclinical animal models.

Advanced Analytical and Characterization Methodologies for Subcosine Ii

Development of Chromatographic Techniques (HPLC, UHPLC, GC-MS)

Chromatographic techniques are indispensable for the separation, identification, and quantification of Subcosine II in complex mixtures, as well as for the analysis of related compounds and impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are widely used due to their versatility in separating a broad range of organic molecules. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for the analysis of volatile or semi-volatile compounds, often after appropriate derivatization.

HPLC has been employed in the isolation process of compounds including subcosine-I and subcosine-II from plant sources. vulcanchem.com The development of specific HPLC methods allows for the separation of this compound from co-occurring natural products or synthesis byproducts. Chiral HPLC analysis is a specialized form of HPLC used to separate stereoisomers, which is relevant for compounds like (+)-Subcosine II, ensuring the assessment of enantiomeric purity. nih.gov

GC-MS analysis has been applied to the methyl ester derivative of subcosine-II, indicating its utility for analyzing modified forms of the compound or for structural elucidation after chemical transformation. sigmaaldrich.com GC-MS allows for the separation of components in a gaseous state based on their physical and chemical properties, followed by detection and identification based on their mass-to-charge ratio (m/z). science.gov This technique is valuable for identifying volatile impurities or degradation products.

UHPLC, an evolution of HPLC, utilizes smaller particle sizes and higher pressures to achieve faster separations, improved resolution, and increased sensitivity compared to conventional HPLC. While specific UHPLC methods for this compound were not detailed in the provided information, the benefits of UHPLC, such as reduced analysis time and solvent consumption, make it a powerful tool for the rapid and efficient analysis of complex samples, including natural product extracts or synthetic reaction mixtures containing this compound.

The development of robust chromatographic methods for this compound involves optimizing parameters such as stationary phase chemistry, mobile phase composition, flow rate, and temperature to achieve adequate separation of the target compound from other components.

Spectrometric Quantification and Purity Assessment

Spectrometric techniques are crucial for the quantification of this compound and the assessment of its purity. Spectroscopic methods, such as ¹H NMR and IR spectroscopy, are fundamental for the structural characterization of this compound, providing information about the arrangement of atoms and functional groups within the molecule. Elemental analysis also contributes to confirming the empirical formula of the purified compound.

For quantification and purity assessment, hyphenated techniques combining chromatography with mass spectrometry (LC-MS, GC-MS) or diode array detection (HPLC-PDA, UHPLC-PDA) are widely utilized. A photodiode array (PDA) detector in HPLC measures UV absorbance across a peak, allowing for the assessment of peak purity by identifying spectral variations that may indicate coelution of multiple compounds. LC-MS provides a more definitive assessment of purity by detecting coelution based on mass differences, being particularly useful for identifying low-level contaminants.

While specific spectrometric data for the quantification or detailed purity assessment of this compound using these hyphenated techniques were not provided, these methodologies are standard in the analysis of organic compounds. The integration of chromatographic separation with spectrometric detection enhances the ability to accurately quantify this compound and detect impurities based on their unique spectral or mass characteristics.

Impurity Profiling and Degradation Product Analysis

Impurity profiling is a critical aspect of characterizing any chemical compound, particularly in the context of synthetic routes or stability studies. It involves the detection, identification, and quantification of organic and inorganic impurities and residual solvents. Degradation product analysis focuses on identifying compounds that form over time due to the instability of the main compound under various environmental conditions (e.g., light, heat, humidity, pH).

Chromatographic techniques, especially HPLC and GC-MS, coupled with sensitive detectors like mass spectrometers, are the primary tools for impurity profiling and degradation analysis. Hyphenated techniques such as LC-MS/MS, GC-MS, and LC-MS are widely exploited for impurity profiling, enabling not only separation but also structural elucidation of impurities.

Forced degradation studies are typically performed to understand the degradation pathways of a compound and to identify potential degradation products. These studies help in developing stability-indicating analytical methods capable of separating and quantifying the active compound in the presence of its degradation products.

While detailed impurity profiles or specific degradation products of this compound were not described in the search results, the principles of impurity profiling and degradation analysis using advanced chromatographic and spectrometric methods are directly applicable to its comprehensive characterization. Identifying and controlling impurities and understanding degradation pathways are essential for ensuring the quality and stability of this compound.

Computational and Theoretical Studies on Subcosine Ii

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools used to explore the conformational landscape and dynamic behavior of molecules. While specific molecular dynamics simulations focused exclusively on Subcosine II were not prominently found in the search results, these methods are routinely applied to study the structure, dynamics, and function of biological macromolecules and smaller organic molecules riken.jpaps.orgrub.de. In the context of compounds like this compound, molecular modeling can be used to generate and analyze different conformers, assess their relative stabilities, and understand flexibility. Molecular dynamics simulations can provide insights into how the molecule behaves over time in various environments, although direct applications to this compound were not detailed in the provided snippets. These techniques are fundamental in modern molecular modeling, enabling the tracking of atomic movements and the understanding of structure and dynamics at a detailed level aps.org.

Quantum Chemical Calculations for Reactivity and Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are essential for understanding the electronic structure, reactivity, and properties of molecules uclouvain.becheneliere.caamazon.comwikipedia.org. These calculations can predict quantities such as molecular geometry, reaction energetics, spectroscopic properties, and reactivity indices uclouvain.becheneliere.cawikipedia.org. While specific detailed quantum chemical calculations on the intrinsic reactivity and properties of this compound were not extensively reported in the provided search results, quantum chemical methods have been applied to study related systems and reactions relevant to its synthesis. For instance, quantum chemical calculations are used to assess the stability and reactivity of chemical compounds and to determine properties like frontier molecular orbital energies (HOMO and LUMO), which are indicative of reactivity beilstein-journals.org. The understanding of stereoelectronic effects, which influence molecular geometry, reactivity, and stability, is also often gained through quantum chemical insights uclouvain.be.

Prediction of Stereoselectivity in Synthetic Reactions

Computational methods, particularly quantum chemical calculations and molecular modeling, are valuable for predicting and understanding the stereochemical outcome of organic reactions riken.jpresearchgate.netnottingham.ac.ukresearchgate.net. In the synthesis of complex molecules like this compound, achieving high stereoselectivity is crucial. The provided literature indicates that computational studies have been employed to investigate the stereoselectivity of key reactions involved in the synthesis of this compound precursors nottingham.ac.ukresearchgate.net. For example, computational investigations have explored the "Steric Directing Group" approach and analyzed transition states in organocatalytic Michael additions, a reaction type used in the formal synthesis of (−)-Subcosine II nottingham.ac.ukresearchgate.net. These studies help explain the observed diastereoselectivity by evaluating the relative energies and feasibility of different transition states leading to various stereoisomers nottingham.ac.uk. Furthermore, computational methods have been used to study the influence of specific functional groups, such as the N-tert-butanesulfinyl group, on diastereoselectivity in related synthetic transformations researchgate.net. The stereochemical course of cycloaddition reactions, also relevant in the synthesis of cyclic systems found in alkaloids, can be explained in terms of steric factors and secondary orbital interactions, often informed by computational analysis riken.jp.

Future Directions and Emerging Research Avenues for Subcosine Ii

Novel Synthetic Strategy Development

The total and formal syntheses of Subcosine II have been achieved through various innovative approaches, with organocatalytic and biomimetic strategies at the forefront of recent advancements. These methods offer elegant solutions to the stereochemical challenges posed by the molecule's complex architecture.

One notable formal synthesis of (-)-Subcosine II employs an organocatalytic Michael addition of a ketone to an α-nitrostyrene. nih.gov This key step efficiently establishes two of the three stereocenters present in a crucial synthetic precursor, (+)-2-epi-lasubine II. nih.gov The use of organocatalysis in this context represents a significant advance, providing a metal-free and environmentally benign method for asymmetric bond formation.

Furthermore, a biomimetic organocatalytic approach has been developed for the enantioselective synthesis of 4-arylquinolizidin-2-ones, which serve as key intermediates in the synthesis of (+)-Subcosine II and other related Lythraceae alkaloids. nih.gov This strategy mimics the proposed biosynthetic pathway and utilizes readily available starting materials, featuring an S-proline-mediated Mannich/aza-Michael reaction. nih.gov The development of such biomimetic routes not only provides efficient access to the natural product but also offers insights into its potential biogenesis.

Future efforts in synthetic strategy development will likely focus on improving the efficiency and stereoselectivity of existing routes, as well as exploring entirely new synthetic disconnections. The development of novel catalytic systems, including new organocatalysts or transition-metal catalysts, could lead to more direct and atom-economical syntheses. Additionally, flow chemistry and other automated synthesis technologies may be employed to streamline the production of this compound and its analogues, facilitating further biological investigation.

| Synthetic Strategy | Key Reaction | Precursor/Intermediate | Target | Reference |

| Organocatalytic Synthesis | Michael addition of a ketone to an α-nitrostyrene | (+)-2-epi-lasubine II | (-)-Subcosine II | nih.gov |

| Biomimetic Organocatalytic Synthesis | S-proline-mediated Mannich/aza-Michael reaction | 4-arylquinolizidin-2-ones | (+)-Subcosine II | nih.gov |

Exploration of Untapped Biosynthetic Steps

The biosynthesis of the quinolizidine (B1214090) core of Lythraceae alkaloids, including this compound, is understood to originate from the amino acid L-lysine. nih.gov The established pathway involves the decarboxylation of lysine (B10760008) to form cadaverine (B124047), which is then oxidatively deaminated and cyclized to form a Δ¹-piperideine intermediate. nih.gov However, the precise enzymatic machinery and the subsequent steps leading to the diverse array of Lythraceae alkaloid skeletons remain a fertile ground for investigation.

While the initial steps of the pathway are broadly accepted, the specific enzymes responsible for the key ring-forming and tailoring reactions in the biosynthesis of this compound have not been fully characterized. Future research will likely focus on the identification and functional characterization of these elusive enzymes, such as oxidases, reductases, and cyclases, through a combination of transcriptomics, proteomics, and in vitro enzymatic assays. The use of model plant systems, such as bitter and sweet forms of Lupinus angustifolius, which differ in their alkaloid content, could provide valuable insights into the molecular regulation of quinolizidine alkaloid biosynthesis. researchgate.net

Unraveling these untapped biosynthetic steps will not only deepen our fundamental understanding of plant secondary metabolism but also open up avenues for the biotechnological production of this compound and its analogues. The heterologous expression of the identified biosynthetic genes in microbial hosts could provide a sustainable and scalable platform for the production of these complex natural products.

Advanced Preclinical Models for Mechanistic Elucidation

The pharmacological activities of many quinolizidine alkaloids have been documented, encompassing a range of effects including anti-inflammatory, antiviral, and antitumor properties. nih.gov However, the specific biological targets and mechanisms of action of this compound are yet to be determined. The development and application of advanced preclinical models will be crucial in elucidating its pharmacological profile.

Initial investigations will likely involve a battery of in vitro assays to screen for a wide range of biological activities. Cell-based assays using various cancer cell lines, as well as assays for antimicrobial and anti-inflammatory activity, will provide a preliminary indication of the therapeutic potential of this compound. For instance, cell migration assays and topoisomerase inhibitory assays have been used to evaluate the activity of other alkaloids. researchgate.net

Should promising in vitro activity be identified, subsequent studies will necessitate the use of more complex preclinical models to understand the in vivo efficacy and mechanism of action. Animal models of specific diseases, such as rodent models of cancer or inflammation, will be instrumental in this regard. Furthermore, the use of genetically engineered model organisms and advanced techniques such as chemoproteomics and transcriptomics will help to identify the direct molecular targets of this compound and the downstream signaling pathways it modulates.

Design and Synthesis of Next-Generation Analogues

A key future direction in the research of this compound will be the design and synthesis of next-generation analogues with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be fundamental to this endeavor, guiding the rational design of novel derivatives. nih.govnih.gov

The synthesis of analogues will likely involve modifications at various positions of the this compound scaffold. For example, alterations to the aromatic ring substituents, the stereochemistry of the quinolizidine core, and the nature of the ester linkage will be explored to probe the key structural features required for biological activity. The development of divergent synthetic routes will be advantageous, allowing for the rapid generation of a library of analogues for biological screening. elsevierpure.com

Computational modeling and in silico screening will play an increasingly important role in the design of these next-generation analogues. By predicting the binding of virtual compounds to potential biological targets, these computational approaches can help to prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process. The ultimate goal of this research will be to develop novel therapeutic agents based on the this compound scaffold with enhanced clinical potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。